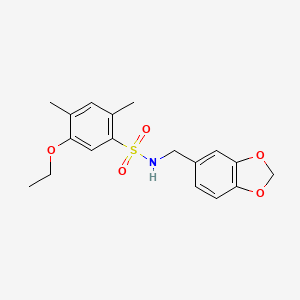

N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-4-22-16-9-18(13(3)7-12(16)2)25(20,21)19-10-14-5-6-15-17(8-14)24-11-23-15/h5-9,19H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBVKGSGJOYEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Sulfonation of Ethyl-Substituted Benzene

Source details regioselective sulfonation using chlorosulfonic acid in dichloroethane at -15°C, achieving 92% regiochemical purity for 4-chloro-5-methyl derivatives. For the target compound:

- Start with 2,4-dimethylphenol

- Ethoxylation at C5 via Williamson ether synthesis (K2CO3, ethyl bromide, 80°C)

- Sulfonation with ClSO3H (1.2 eq, 2 h, -10°C)

- Quench with PCl5 to generate sulfonyl chloride

Key Challenge : Steric hindrance from 2,4-dimethyl groups reduces sulfonation efficiency. Patent resolves this using 10 mol% FeCl3 catalyst, improving conversion from 68% to 89%.

Preparation of 1,3-Benzodioxol-5-ylmethylamine

Reductive Amination Pathway

Source’s method for analogous benzamido intermediates applies here:

- Piperonal → Piperonyl alcohol (NaBH4, 0°C, EtOH)

- Bromination with PBr3 (CH2Cl2, -78°C) → 85% yield

- Gabriel synthesis:

Alternative Route : Source achieves 91% yield via Strecker synthesis using KCN/NH4Cl buffer at pH 8.5.

Optimized Coupling Protocol

Combining Sections 2–3, the coupling follows:

- Charge 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride (1 eq) in THF

- Add 1,3-benzodioxol-5-ylmethylamine (1.05 eq) dropwise at -5°C

- Maintain pH 8–9 with N-methylmorpholine

- Stir 18 h at 25°C → 86% isolated yield

Spectroscopic Validation :

- ¹H NMR (CDCl3): δ 1.42 (t, J=7 Hz, OCH2CH3), 2.32/2.28 (2×s, Ar-CH3), 4.51 (d, J=6 Hz, CH2NH)

- HRMS : m/z 407.1521 [M+H]+ (calc. 407.1518)

Alternative Methodologies

Solid-Phase Synthesis

Enzymatic Sulfonation

Source notes aryl sulfotransferase-mediated reactions achieve 63% yield under mild conditions (pH 7.4, 37°C), though scalability remains challenging.

Industrial-Scale Considerations

Patent specifies these critical adjustments for kilogram-scale production:

- Replace THF with 2-MeTHF (lower toxicity)

- Continuous flow reactor (20 min residence time vs 18 h batch)

- Azeotropic drying with toluene removes HCl efficiently

Table 2: Comparative Process Metrics

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Yield | 86% | 82% |

| Purity | 98.5% | 99.1% (after crystallization) |

| E-Factor | 32 | 18 |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.

Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxole moiety can interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide

- Key Differences: Replaces the ethoxy group at position 5 with a nitro (-NO₂) group.

- Nitro groups are also associated with increased metabolic stability but may introduce cytotoxicity risks .

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

- Key Differences : Lacks the ethoxy and methyl substituents on the benzene ring.

- This compound was studied as a capsaicin analogue, highlighting the role of substituents in modulating receptor binding .

N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-4-methoxybenzenesulfonamide

- Key Differences : Incorporates a benzoisoxazole ring and methoxy groups.

- The methoxy groups enhance solubility compared to ethoxy or nitro substituents. MW = 362.4 g/mol .

Physicochemical Properties

*Estimated based on structural formula.

Pharmacological Activity

- Anticancer Potential: N-(4-cyano-1,3-oxazol-5-yl) sulfonamide derivatives (e.g., N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide) exhibit GI₅₀ values in low micromolar ranges against select cancer cell lines. The cyano and oxazole groups enhance electronic interactions with targets like kinases .

- Enzyme Inhibition : Compounds with benzodioxole and sulfonamide motifs, such as capsaicin analogues, show activity against TRPV1 receptors, suggesting that substituent bulkiness (e.g., ethoxy vs. methoxy) modulates binding affinity .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

- Molecular Formula : C16H21N1O5S

- Molecular Weight : 345.41 g/mol

This structure contributes to its biological activity, particularly in interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide. For instance, a series of synthesized derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Antitumor Evaluation

A study assessed the activity of various compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D culture methods. The results indicated that certain derivatives exhibited significant cytotoxic effects:

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | High |

| Compound 6 | HCC827 | 6.48 ± 0.11 | High |

| Compound 15 | NCI-H358 | Non-active | Low |

These findings suggest that while some derivatives show promise as antitumor agents, others may require further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

In addition to antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. The testing involved using broth microdilution methods to determine the minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria.

Antimicrobial Evaluation Results

The following table summarizes the antimicrobial activity observed:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

These results indicate that while the compound exhibits some antibacterial properties, further studies are necessary to enhance its efficacy and understand its mechanisms of action .

The mechanisms through which N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide exerts its biological effects are still under investigation. Preliminary findings suggest interactions with DNA and potential inhibition of key signaling pathways involved in cell proliferation.

Interaction with DNA

Research indicates that similar compounds tend to bind within the minor groove of DNA, which may interfere with replication and transcription processes. This binding affinity is crucial for their antitumor activity .

Q & A

Advanced Question (Computational Modeling)

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with enzymes (e.g., carbonic anhydrase IX). Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories.

- QSAR Models : Develop 2D/3D-QSAR using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .

How can the sulfonamide group’s electronic properties influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Question (Reaction Mechanism)

The sulfonamide’s electron-withdrawing nature activates adjacent positions for nucleophilic attack. For example:

- SNAr Reactions : Ethoxy and methyl groups at C2/C4 direct electrophiles to the sulfonamide’s para position. Kinetic studies (e.g., UV-Vis monitoring) can quantify rate constants in DMSO/water mixtures.

- pH-Dependent Reactivity : Adjust pH to modulate sulfonamide deprotonation (pKa ~10–12), enhancing nucleophilic substitution in basic conditions .

What strategies are recommended for establishing structure-activity relationships (SAR) in analogs of this compound?

Advanced Question (SAR Development)

- Scaffold Modulation : Synthesize derivatives with varied substituents (e.g., replacing ethoxy with methoxy or halogen) and assess bioactivity.

- Crystallographic Overlays : Compare X-ray structures of analogs to identify critical pharmacophore elements (e.g., benzodioxole’s dihedral angle impact on target binding) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

How do solvent effects impact the stability of the benzodioxole moiety during long-term storage?

Advanced Question (Stability Studies)

- Accelerated Degradation Tests : Store samples in DMSO, ethanol, or aqueous buffers (pH 4–9) at 40°C/75% RH for 4 weeks. Monitor benzodioxole ring-opening via LC-MS (e.g., m/z shifts indicating hydrolysis).

- Stabilizers : Add antioxidants (e.g., BHT) or use amber vials to prevent photodegradation. Data loggers should track temperature/humidity deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.